Sulbactam sodium
Sulbactam sodium
Sulbactam sodium is the organic sodium salt of sulbactam. It is an organic sodium salt and a beta-lactam antibiotic. It contains a sulbactam(1-).
Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property. Sulbactam sodium contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics. Combining this agent with a beta-lactamase sensitive antibiotic such as penicillins and cephalosporins against penicillinase-producing and beta-lactamase-producing organisms, results in a decreased turnover rate of the sensitive antibiotic and enhances its antibacterial property.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam (has active moiety); Ampicillin sodium; sulbactam sodium (component of) ... View More ...
Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property. Sulbactam sodium contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics. Combining this agent with a beta-lactamase sensitive antibiotic such as penicillins and cephalosporins against penicillinase-producing and beta-lactamase-producing organisms, results in a decreased turnover rate of the sensitive antibiotic and enhances its antibacterial property.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam (has active moiety); Ampicillin sodium; sulbactam sodium (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
69388-84-7
VCID:
VC20740089
InChI:
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1
SMILES:
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Molecular Formula:
C8H11NNaO5S
Molecular Weight:
256.23 g/mol
Sulbactam sodium
CAS No.: 69388-84-7
APIs
Cat. No.: VC20740089
Molecular Formula: C8H11NNaO5S
Molecular Weight: 256.23 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | Sulbactam sodium is the organic sodium salt of sulbactam. It is an organic sodium salt and a beta-lactam antibiotic. It contains a sulbactam(1-). Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property. Sulbactam sodium contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics. Combining this agent with a beta-lactamase sensitive antibiotic such as penicillins and cephalosporins against penicillinase-producing and beta-lactamase-producing organisms, results in a decreased turnover rate of the sensitive antibiotic and enhances its antibacterial property. A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone. See also: Sulbactam (has active moiety); Ampicillin sodium; sulbactam sodium (component of) ... View More ... |
---|---|
CAS No. | 69388-84-7 |
Molecular Formula | C8H11NNaO5S |
Molecular Weight | 256.23 g/mol |
IUPAC Name | sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |
Standard InChI Key | SXKMQCSYTIDQTC-IBTYICNHSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Appearance | White Solid |
Melting Point | >244°C (dec.) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume